3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one
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Description
3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C17H12ClFN2OS and its molecular weight is 346.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Cancer Activity
A study detailed the synthesis of fluoro-substituted benzo[b]pyran derivatives, including those related to the chemical structure , showing anti-cancer activity against human cancer cell lines such as lung, breast, and CNS cancers at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). These compounds exhibit potential as a basis for developing new anticancer drugs.
Computational Evaluation and Pharmaceutical Potential
Another research effort synthesized pyrazole derivatives and conducted a detailed computational evaluation of their reactivity and pharmaceutical potential. This study included molecular dynamics simulations and molecular docking to assess the compounds' inhibitory activity against specific targets, suggesting potential anti-TB drug development (Thomas et al., 2018).
Building Blocks in Medicinal Chemistry
Research on the synthesis of 3-amino-4-fluoropyrazoles aimed to develop new functionalized compounds that serve as valuable building blocks in medicinal chemistry. The study highlights the utility of these compounds in further chemical transformations, expanding the toolkit available for drug discovery (Surmont et al., 2011).
Structural Characterization and Isostructurality
A study focused on the synthesis and structural characterization of isostructural compounds involving 4-fluorophenyl groups. The research provides insights into the compounds' molecular structures, offering a foundation for understanding their interactions and potential applications in material science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Fluorine Substitution Effects
Research on the effects of fluorine substitution on crystal structures and vibrational properties of phenylthiourea isomers, including compounds structurally related to 3-((3-chlorobenzyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one, provides valuable information on how such substitutions influence the physical and chemical properties of these compounds. This knowledge is crucial for designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Saeed, Erben, & Flörke, 2010).
Antidiabetic Agents Development
A study synthesized fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. The compounds demonstrated significant hypoglycemic activity, highlighting their potential as leads for developing new treatments for diabetes (Faidallah et al., 2016).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-3-1-2-12(10-13)11-23-16-17(22)21(9-8-20-16)15-6-4-14(19)5-7-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRINOLDGILBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.